Cas no 31309-48-5 (3-chloro-N-[(pyridin-2-yl)methyl]aniline)
![3-chloro-N-[(pyridin-2-yl)methyl]aniline structure](https://ja.kuujia.com/scimg/cas/31309-48-5x500.png)
3-chloro-N-[(pyridin-2-yl)methyl]aniline 化学的及び物理的性質
名前と識別子
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- (3-Chloro-phenyl)-pyridin-2-ylmethyl-amine
- 2-Pyridinemethanamine, N-(3-chlorophenyl)-
- 3-chloro-N-[(pyridin-2-yl)methyl]aniline
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- インチ: 1S/C12H11ClN2/c13-10-4-3-6-11(8-10)15-9-12-5-1-2-7-14-12/h1-8,15H,9H2
- InChIKey: RNFBTPCYBXEWSC-UHFFFAOYSA-N
- ほほえんだ: C1(CNC2=CC=CC(Cl)=C2)=NC=CC=C1
3-chloro-N-[(pyridin-2-yl)methyl]aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521548-10g |
3-Chloro-N-(pyridin-2-ylmethyl)aniline |
31309-48-5 | 98% | 10g |
¥14912.00 | 2024-08-02 | |
Enamine | EN300-164943-0.1g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-164943-1.0g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-164943-0.25g |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 0.25g |
$670.0 | 2023-06-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01023067-5g |
3-Chloro-N-(pyridin-2-ylmethyl)aniline |
31309-48-5 | 98% | 5g |
¥9352.0 | 2023-03-17 | |
Enamine | EN300-164943-2500mg |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 2500mg |
$810.0 | 2023-09-21 | ||
Enamine | EN300-164943-50mg |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 50mg |
$348.0 | 2023-09-21 | ||
Enamine | EN300-164943-1000mg |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 1000mg |
$414.0 | 2023-09-21 | ||
Enamine | EN300-164943-5000mg |
3-chloro-N-[(pyridin-2-yl)methyl]aniline |
31309-48-5 | 5000mg |
$1199.0 | 2023-09-21 | ||
Ambeed | A1054096-5g |
3-Chloro-N-(pyridin-2-ylmethyl)aniline |
31309-48-5 | 98% | 5g |
$1363.0 | 2024-04-20 |
3-chloro-N-[(pyridin-2-yl)methyl]aniline 関連文献
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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5. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
3-chloro-N-[(pyridin-2-yl)methyl]anilineに関する追加情報
Professional Introduction to 3-Chloro-N-[(pyridin-2-yl)methyl]aniline (CAS No. 31309-48-5)
3-Chloro-N-[(pyridin-2-yl)methyl]aniline, identified by its Chemical Abstracts Service (CAS) number 31309-48-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of arylamine derivatives, characterized by its structural motif of a chloro-substituted benzene ring linked to an aniline moiety, further modified by a pyridine-2-ylmethyl side chain. The unique arrangement of these functional groups imparts distinct chemical properties and biological activities, making it a subject of considerable interest in drug discovery and development.
The synthesis of 3-chloro-N-[(pyridin-2-yl)methyl]aniline involves multi-step organic transformations, typically starting from commercially available precursors such as aniline and 2-chlorobenzaldehyde. The process often includes nucleophilic substitution reactions, alkylation, and cyclization steps to construct the desired pyridine-piperazine-like scaffold. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, have been employed to enhance yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications.
In recent years, 3-chloro-N-[(pyridin-2-yl)methyl]aniline has garnered attention due to its potential pharmacological properties. Studies have suggested that this compound exhibits inhibitory activity against various enzymatic targets, making it a valuable scaffold for developing novel therapeutic agents. Specifically, its structural features are reminiscent of known bioactive molecules that interact with proteins involved in metabolic pathways and signal transduction. This has prompted researchers to explore its efficacy in modulating pathways relevant to diseases such as cancer, inflammation, and neurodegeneration.
One of the most compelling aspects of 3-chloro-N-[(pyridin-2-yl)methyl]aniline is its versatility in medicinal chemistry. The presence of both chloro and pyridine substituents allows for further derivatization, enabling the creation of a diverse library of analogs with tailored biological profiles. For instance, modifications at the pyridine ring can alter binding affinity and selectivity towards specific targets, while the chloro group can serve as a handle for subsequent functionalization via palladium-catalyzed reactions.
The pharmacokinetic profile of 3-chloro-N-[(pyridin-2-yl)methyl]aniline is another critical area of investigation. Preclinical studies have begun to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties. Initial findings indicate that the compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration. Additionally, preliminary toxicology studies have shown that it demonstrates acceptable safety margins at therapeutic doses, although further comprehensive assessments are necessary to fully understand its risk-benefit profile.
The integration of computational chemistry has significantly accelerated the discovery process for compounds like 3-chloro-N-[(pyridin-2-yl)methyl]aniline. Molecular modeling techniques have been employed to predict binding interactions with biological targets, providing insights into potential mechanisms of action. These simulations have guided the optimization of lead compounds towards higher efficacy and lower toxicity. Furthermore, virtual screening algorithms have identified novel derivatives with enhanced pharmacological properties, streamlining the drug development pipeline.
In conclusion, 3-chloro-N-[(pyridin-2-yl)methyl]aniline (CAS No. 31309-48-5) represents a promising candidate in pharmaceutical research due to its unique structural features and demonstrated biological activities. Its synthesis via well-established organic methodologies ensures scalability for industrial production, while ongoing studies continue to uncover its therapeutic potential across multiple disease areas. As our understanding of its pharmacological properties deepens, this compound is poised to contribute significantly to the development of next-generation medicinal agents.
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